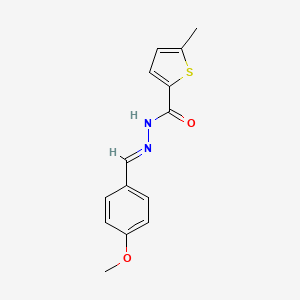
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide, also known as MBMTH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical properties. It belongs to the class of hydrazide derivatives and has been synthesized through various methods. The compound has shown promising results in preclinical studies, and its mechanism of action, biochemical, and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, it has been found to increase the levels of anti-inflammatory cytokines such as IL-10. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. In addition, it has shown promising results in preclinical studies, indicating its potential for further research. However, there are also limitations to using N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. In addition, its bioavailability and toxicity need to be further studied.
Orientations Futures
There are several future directions for the research of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its effects on various signaling pathways and its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine its bioavailability and toxicity in vivo.
Méthodes De Synthèse
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide can be synthesized through various methods. One of the most common methods is the reaction of 5-methyl-2-thiophenecarbohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide as a yellow solid. Other methods involve the use of different catalysts and solvents.
Applications De Recherche Scientifique
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In preclinical studies, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown significant inhibition of tumor growth and has been found to induce apoptosis in cancer cells. It has also exhibited anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-3-8-13(19-10)14(17)16-15-9-11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIQCPCHXYQLFB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methoxyphenyl)methylidene]-5-methylthiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

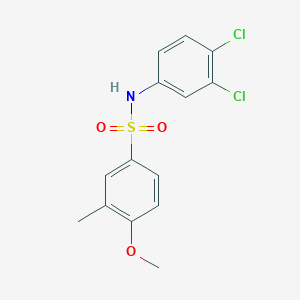
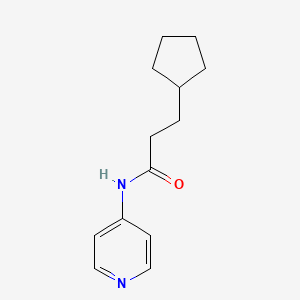
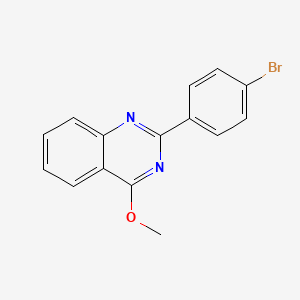
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
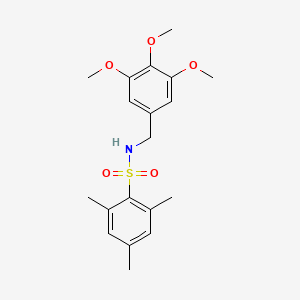
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)


amino]phenol](/img/structure/B5707073.png)
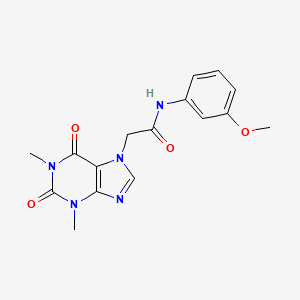
![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)